Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride
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Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C23H39N3O3·2HCl . This compound is known for its unique structure, which includes a heptyloxyphenyl group and a propylpiperazinyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves the reaction of 2-(heptyloxy)phenyl isocyanate with 2-(4-(2-propyl-1-piperazinyl)ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester: Similar structure but without the dihydrochloride component.
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, monohydrochloride: Similar structure with a different chloride component.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
141312-21-2 |
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Molecular Formula |
C23H41Cl2N3O3 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(4-propylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C23H39N3O3.2ClH/c1-3-5-6-7-10-19-28-22-12-9-8-11-21(22)24-23(27)29-20-18-26-16-14-25(13-4-2)15-17-26;;/h8-9,11-12H,3-7,10,13-20H2,1-2H3,(H,24,27);2*1H |
InChI Key |
UJJNPSPADKPHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CCC.Cl.Cl |
Origin of Product |
United States |
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